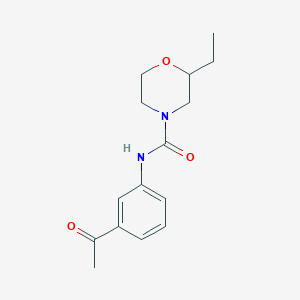
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM is a thiomorpholine derivative that has shown promising results in inhibiting the activity of enzymes such as carbonic anhydrase and cholinesterase.
作用機序
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone acts as an inhibitor of carbonic anhydrase and cholinesterase enzymes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Cholinesterase is responsible for the breakdown of acetylcholine, which is involved in cognitive function. By inhibiting cholinesterase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Biochemical and Physiological Effects:
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large quantities of the compound in their experiments. However, one of the limitations of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has not been extensively studied in vivo, which means that its potential applications in humans are still largely unknown.
将来の方向性
There are a number of future directions that can be explored in the study of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One potential direction is to explore its potential applications in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Another potential direction is to explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore the safety and efficacy of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in humans, which can help to determine its potential as a therapeutic agent.
合成法
The synthesis of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. The overall yield of this synthesis method is around 50%.
科学的研究の応用
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied extensively for its potential applications in drug discovery. It has shown promising results in inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
特性
IUPAC Name |
(3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHVQWEWJUEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)





![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)






